2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
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Description
“2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound . It is used in various research and development applications .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.36 . Other physical and chemical properties couldn’t be found in the search results .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing thiophene derivatives, including methods involving condensation reactions and the evaluation of antimicrobial properties. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized thiophene-2-carboxamides by condensing thiophene-2-carboxamide with substituted phenyl phosphoro dichloridates, leading to compounds characterized by IR, NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystallography Studies
Studies on the crystal and molecular structures of methoxybenzo[b]thiophenes have been performed using X-ray diffractometry. Mullica et al. (1996) analyzed two methoxybenzo[b]thiophenes, revealing differences in the positioning of dimethoxy groups and the addition of a hydroxyl group in one compound. The molecules in the crystal lattice were held together by van der Waals forces and hydrogen bonding in one compound (Mullica et al., 1996).
Synthesis of Novel Derivatives
Research into the synthesis of novel c-hetero-fused thiophene derivatives has been carried out. Rangnekar and Mavlankar (1991) achieved this by condensing dichlorothiophene with ethylene glycol, ethylenediamine, substituted thioamides, and 2-mercaptobenzimidazole, using sodium carbonate in dimethyl formamide (Rangnekar & Mavlankar, 1991).
Fluorescent Nitrobenzoyl Polythiophenes
Coelho et al. (2015) synthesized and characterized fluorescent nitrobenzoyl polythiophenes, which showed well-defined reversible redox systems and fluorescence in both solution and solid state. This research contributes to the understanding of the electrochemical and optical properties of these compounds (Coelho et al., 2015).
Dimetallations and Biological Activity
Carpenter and Chadwick (1985) reported on the preparation and reactions of dilithiated furan and thiophene derivatives. Mabkhot et al. (2017) synthesized thiophene-containing compounds and evaluated their antimicrobial activity. These studies highlight the diverse chemical reactions and potential biological applications of thiophene derivatives (Carpenter & Chadwick, 1985); (Mabkhot et al., 2017).
Metal Ion Reactions
Salameh and Tayim (1983) explored the reactions of 2,5-(Dibenzothiazolin-2-yl)thiophene with various metal ions, providing insights into the coordination chemistry of thiophene derivatives (Salameh & Tayim, 1983).
Psychopharmacological Applications
Orus et al. (2002) synthesized benzo[b]thiophene derivatives and evaluated them for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating potential applications in psychopharmacology (Orus et al., 2002).
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNQATRLKCMNNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641974 |
Source
|
Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-01-6 |
Source
|
Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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